molecular formula C16H16O5S B2899117 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate CAS No. 443662-76-8

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B2899117
CAS No.: 443662-76-8
M. Wt: 320.36
InChI Key: SZDMBDXSPYEWNA-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C17H16O4 . It has a molecular weight of 284.31 . The IUPAC name for this compound is 2-ethoxy-4-formylphenyl 4-methylbenzoate .


Molecular Structure Analysis

The SMILES string representation of this compound is CCOc1cc(C=O)ccc1OC(=O)c2ccc(C)cc2 . This provides a way to represent the structure of the compound in a text format.


Physical and Chemical Properties Analysis

The melting point of this compound is reported to be between 103-104 degrees Celsius .

Scientific Research Applications

Supramolecular Architecture

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate has been studied in the context of supramolecular architectures. A comparative investigation of hydrogen-bond, halogen-bond, and π-π interactions in solid-state structures of related compounds, including 2- and 4-formylphenyl arylsulfonates, revealed their potential in designing supramolecular structures with specific topologies. The operational role of noncovalent interactions in these architectures was emphasized, with particular attention to halogen-bonding interactions and their stabilizing nature, as confirmed by density functional theory (DFT) calculations (Andleeb et al., 2018).

Electrochemical Applications

In the field of electrochemistry, derivatives of this compound have been synthesized and explored for their inhibitory action on the corrosion of metals in acidic mediums. Studies using potentiodynamic polarization and electrochemical impedance spectroscopy indicated that these compounds have significant inhibitory properties for metal corrosion, potentially making them useful as corrosion inhibitors (Ehsani et al., 2015).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A novel compound was synthesized, and its structure was determined through various spectroscopic methods. The compound demonstrated potential antimicrobial effects, indicating its possible use in developing new antimicrobial agents (Murugavel et al., 2017).

Nanotechnology

In nanotechnology, a PEGylated poly(diselenide-phosphate) nanogel incorporating 4-methylbenzenesulfonate side groups was designed and prepared, exhibiting biocompatibility and biodegradability. This nanogel showed potential in cancer therapy due to its efficient endocytosis by tumor cells and inhibition of cancer cell proliferation, highlighting its use in drug delivery systems (Li et al., 2015).

Material Science

In material science, the physico-chemical properties of molecules like this compound and their constituents have been investigated, specifically focusing on their application in liquid crystal technology. Studies have explored their electronic structure, thermodynamic properties, and spectral analysis, providing insights into the molecular properties that influence their behavior in various applications (Tiwari et al., 2020).

Safety and Hazards

This compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-3-20-16-10-13(11-17)6-9-15(16)21-22(18,19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDMBDXSPYEWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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